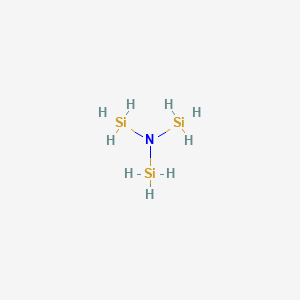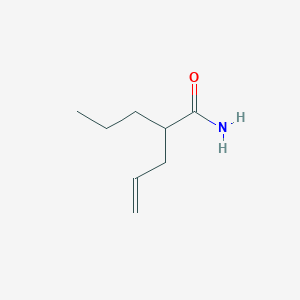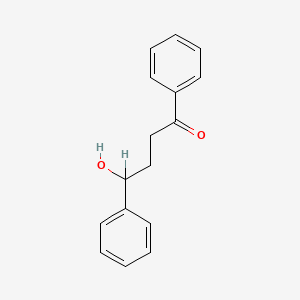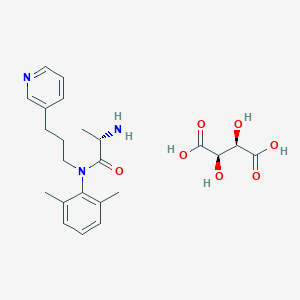
Milacainide tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Milacainide tartrate is an amino acid amide.
Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks in Ocular Therapeutics
- Metal-organic frameworks (MOFs), including UiO-67 and MIL-100 (Fe), show promise as nanocarriers for intraocular drug delivery, potentially applicable for chronic glaucoma treatment with drugs like brimonidine tartrate. These MOFs exhibit high loading capacity and extended release kinetics, offering an improvement over traditional drug delivery methods (Gandara-Loe et al., 2019).
Magnetic Ionic Liquids in Microextraction
- Magnetic ionic liquids (MILs) are increasingly used due to their unique properties in the presence of magnetic fields. A novel stirring-assisted drop-breakup microextraction approach using MILs demonstrates high efficiency and accuracy in extracting small molecules, including pharmaceuticals, from aqueous matrices (Chatzimitakos et al., 2016).
Environmental Applications
- In environmental sciences, tartrate compounds are studied for their ability to remove contaminants. For instance, tartrazine removal from aqueous solutions has been explored using various methods like adsorption on hen feathers (Mittal et al., 2007) and sawdust (Banerjee & Chattopadhyaya, 2017).
Indicator-Displacement Assays
- Indicator-displacement assays have been developed to study reactions producing tartrate and create tartrate test strips. This method is useful for both kinetic studies and practical applications like developing test strips (Nguyen et al., 2004).
Biomedical Research
- In biomedical research, tartrate compounds are examined for their interactions with various biological systems. For instance, the interaction between tartrazine and serum albumins has been studied, providing insights into the mechanism of tartrazine toxicity (Pan et al., 2011).
Phytoremediation
- Tartrate's role in phytoremediation has been investigated. Studies show the influence of tartrate on the distribution of heavy metals like Cd, Cu, Pb, and Zn in contaminated soils and plants like Paulownia tomentosa (Doumett et al., 2010).
Eigenschaften
Produktname |
Milacainide tartrate |
|---|---|
Molekularformel |
C23H31N3O7 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m01/s1 |
InChI-Schlüssel |
UKFWRCBTXJZERY-RAUFAAFNSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@H](C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)
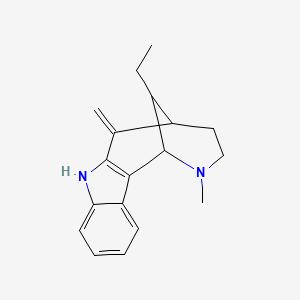
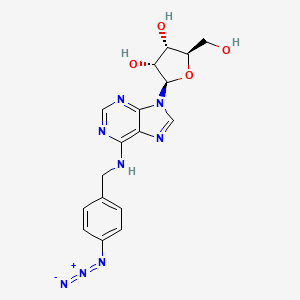



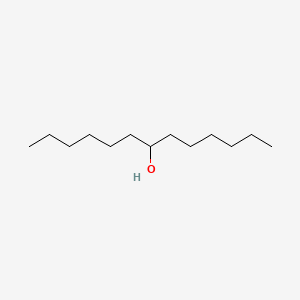
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)
